3-Ethoxy-2,4,5-Trifluorbenzoesäure

Übersicht

Beschreibung

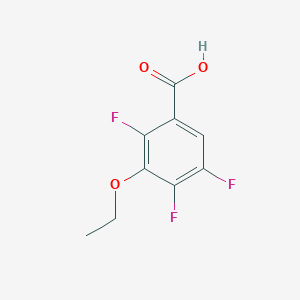

3-Ethoxy-2,4,5-trifluorobenzoic acid (ETFA) is a versatile organic compound that is used in a variety of scientific applications. It is a carboxylic acid with a trifluoromethyl group attached to its 3-position, and is a colorless, odorless solid with a melting point of around 200 °C. ETFA is a valuable reagent for organic synthesis, and has a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“3-Ethoxy-2,4,5-Trifluorbenzoesäure” wird häufig als Baustein in der organischen Synthese verwendet . Das Vorhandensein der Ethoxygruppe und des Trifluorbenzoesäure-Restes ermöglicht eine Vielzahl von Reaktionen, was es zu einem vielseitigen Reagenz bei der Synthese komplexer organischer Moleküle macht .

Transiente Leitgruppe in der katalytischen C-H-Aktivierung

Diese Verbindung findet ihre Anwendung als transiente Leitgruppe in Übergangsmetall-katalysierten C-H-Aktivierungsreaktionen . Die Fluor-Elektronen-entziehenden Gruppen tragen die ideale Säure zur Carbonsäure bei, während keine sterische Hinderungsgruppe an den ortho-Positionen vorhanden ist .

Verbesserung der Arzneimittellöslichkeit und -permeabilität

Es wurde gezeigt, dass ein Salz von “this compound” die Löslichkeit und Permeabilität von Naftopidil, einem Medikament zur Behandlung der benignen Prostatahyperplasie, verbessert .

Synthese von Krebsmedikamenten

“this compound” wird auch als synthetischer Baustein für Krebsmedikamente vom Typ Dibenzoatester verwendet . Diese Medikamente haben sich in präklinischen Studien als vielversprechend erwiesen, und die Verwendung dieser Verbindung in ihrer Synthese ist ein aktives Forschungsgebiet .

Chinolon-Antibiotika-Zwischenprodukt

“2,4,5-Trifluorbenzoesäure”, eine Verbindung ähnlich der “this compound”, ist ein wichtiges Chinolon-Antibiotika-Zwischenprodukt . Es ist plausibel, dass “this compound” ähnliche Anwendungen bei der Synthese von Chinolon-Antibiotika haben könnte .

Herstellung von 5-Fluor-2-Methoxy-4-Methylaminbenzamid

“2,4,5-Trifluorbenzoesäure” wurde bei der Herstellung von 5-Fluor-2-Methoxy-4-Methylaminbenzamid verwendet

Wirkmechanismus

Target of Action

It’s structurally similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is used to synthesize other compounds , suggesting that it may interact with various biological targets.

Mode of Action

The fluorine atoms in the compound could potentially enhance its binding affinity to its targets, as fluorine is known to form strong bonds with other atoms .

Biochemical Pathways

It’s structurally similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is used in the synthesis of other compounds , suggesting that it may be involved in various biochemical reactions.

Pharmacokinetics

The presence of the ethoxy group could potentially enhance its solubility, thereby influencing its absorption and distribution .

Result of Action

The presence of fluorine atoms could potentially enhance its reactivity, leading to various molecular and cellular effects .

Action Environment

It’s structurally similar compound, 3-hydroxy-2,4,5-trifluorobenzoic acid, is recommended to be stored in a well-ventilated place , suggesting that environmental conditions such as temperature and humidity could potentially influence its stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethoxy-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-2-15-8-6(11)4(9(13)14)3-5(10)7(8)12/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAPHOPNZQFBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442773 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169507-61-3 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)